Fullerene-C60

Catalog No.
S1829398
CAS No.
131159-39-2
M.F
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fullerene-C60

Pristine Fullerene-C60 (CAS 131159-39-2) is the primary vacuum-deposited ETM, solving solvent-damage in perovskite layers.

  • Electron mobility: 8×10⁻² cm²/Vs, enabling efficient charge extraction in solid-state devices.
  • Vacuum sublimation-grade purity ensures clean film formation without aggregation, unlike solution-processed fullerenes.
  • Serves as reliable bulk precursor for PC61BM synthesis, with high thermal stability avoiding degradation during evaporation.
  • Standardized purity ensures batch-to-batch reproducibility.

CAS Number

131159-39-2

Product Name

Fullerene-C60

IUPAC Name

(C60-Ih)[5,6]fullerene

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

C60 fullerene is a fullerene. It has a role as a geroprotector.
Buckyball is a nanoparticle characterized by a spherical geometry and hollow interior that is comprised of 60 carbon atoms. This configuration is the most common type of fullerene.
A polyhedral CARBON structure composed of around 60-80 carbon atoms in pentagon and hexagon configuration. They are named after Buckminster Fuller because of structural resemblance to geodesic domes. Fullerenes can be made in high temperature such as arc discharge in an inert atmosphere.

Synonyms

Buckminsterfullerene, C60, [60]fullerene, Footballene, (C60-Ih)[5,6]fullerene, Carbon 60

Purity

≥99.5%

Package Size

0.5 g, 1 g, 5 g

Fullerene-C60 (CAS: 131159-39-2) is the most abundant and widely utilized spherical carbon allotrope, characterized by its highly symmetrical truncated icosahedron structure and strong electron-accepting capabilities. In industrial and advanced research procurement, C60 serves as the foundational n-type semiconductor and electron transport material (ETM) for photovoltaics, as well as the primary raw precursor for synthesizing soluble derivatives like PC61BM. Its zero-dimensional structure provides a specific combination of high intrinsic electron mobility, excellent thermal stability for vacuum sublimation, and a well-defined molecular weight, distinguishing it from variable-length carbon nanotubes. Buyers typically source pristine C60 for vacuum-deposited thin films, solid-state applications, or as a bulk chemical feedstock, relying on its standardized purity grades to ensure reproducible electrochemical performance [1].

Research Fit

Foundational carbon allotrope for photophysical studies

Pristine C60 as benchmark platform

Reference for radical scavenging assay development

Context-dependent antioxidant behavior

Procurement reference for singlet oxygen quantum yield evaluation

Near-unity ΦΔ baseline for photosensitizer comparison

Substituting pristine C60 with C70 or functionalized fullerenes like PC61BM fundamentally alters manufacturing workflows and device architectures. While C70 offers broader visible light absorption, its ellipsoidal symmetry reduces intrinsic electron mobility by over an order of magnitude compared to C60, directly impacting charge extraction efficiency in solid-state devices [1]. Furthermore, attempting to substitute C60 with PC61BM in vacuum-deposition processes fails because PCBM's organic side chains are designed for solution processability and can thermally degrade under high-vacuum evaporation conditions. Conversely, using pristine C60 in low-temperature solution-processed workflows without specialized solvents leads to rapid, diffusion-limited aggregation and poor film morphology [2]. Consequently, procurement must strictly align with the deposition method: C60 for vacuum evaporation or chemical derivatization, and PCBM for solution spin-coating.

Substitution Risk

!

Fullerene-C70 may shift radical scavenging profiles — peroxyl vs alkyl radical context differs markedly.

!

Functionalized C60 derivatives often reduce singlet oxygen quantum yield (ΦΔ), impacting photodynamic efficiency.

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Purity variations (e.g., <99.5%) may compromise reproducibility in electronic and biomedical research.

Intrinsic Electron Mobility: C60 vs. C70

In the context of electron transport layers (ETLs) for perovskite solar cells, pristine C60 demonstrates vastly faster charge transport kinetics compared to C70. Experimental measurements show that C60 achieves an intrinsic electron mobility of approximately 8 × 10^-2 cm2/V/s, whereas the ellipsoidal C70 molecule only achieves around 2 × 10^-3 cm2/V/s[1]. This 40-fold difference means that C60-based devices experience significantly less charge accumulation and lower interfacial recombination rates.

Evidence DimensionIntrinsic electron mobility
Target Compound Data~8 × 10^-2 cm2/V/s (C60)
Comparator Or Baseline~2 × 10^-3 cm2/V/s (C70)
Quantified Difference40-fold higher mobility for C60
ConditionsSolid-state electron transport layer characterization

Buyers developing high-efficiency optoelectronic devices should specify C60 over C70 to maximize charge extraction speed, despite C70's broader optical absorption.

Peroxyl Radical Scavenging
Head-to-head
C60 "considerably higher" scavenging rate than C70 in ethyl oleate autoxidation at 70°C.
Supports lipid peroxidation research with C60 preference.
Context-dependent; C70 less active in this model.

Solubility and Aggregation Dynamics: C60 vs. PC61BM

The procurement choice between pristine C60 and its derivative PC61BM is dictated by their fundamentally different solvation behaviors. Molecular dynamics and experimental solubility data reveal that pristine C60 undergoes rapid diffusion-limited aggregation in standard organic solvents like chlorobenzene and toluene, resulting in poor solubility and crystalline film formation [1]. In contrast, PC61BM features a bulky side-chain that induces steric hindrance, shifting the aggregation to a reaction-limited regime and increasing solubility.

Evidence DimensionSolvation mechanism and processability in standard aromatic solvents
Target Compound DataDiffusion-limited aggregation, low solubility (C60)
Comparator Or BaselineReaction-limited aggregation, high solubility (PC61BM)
Quantified DifferencePC61BM forms homogeneous solution-cast films; C60 aggregates rapidly
ConditionsChlorobenzene/toluene solutions at room temperature

Pristine C60 should not be procured for standard low-temperature spin-coating workflows without specialized high-boiling solvents; it is instead the required candidate for vacuum thermal evaporation.

Alkyl Radical Scavenging
Head-to-head
C70 k = (3.0 ± 0.3) × 10⁸ M⁻¹ s⁻¹ vs C60 (1.9 ± 0.2) × 10⁸ M⁻¹ s⁻¹ at 333 K.
C70 ~58% higher rate constant for cumyl radicals.
Model: AIBN-initiated cumene oxidation.

Production Yield and Procurement Scalability: C60 vs. C70

For industrial scale-up, C60 offers a massive economic and availability advantage over higher fullerenes. During standard fullerene synthesis via the carbon arc-discharge or combustion methods, C60 constitutes approximately 80% to 90% of the extractable fullerene soot, whereas C70 accounts for only about 10% [1]. Because separation and purification of higher fullerenes require energy-intensive chromatography or complexation steps, the high natural yield of C60 makes its bulk procurement significantly more cost-effective.

Evidence DimensionYield proportion in raw fullerene soot
Target Compound Data~80-90% (C60)
Comparator Or Baseline~10% (C70)
Quantified Difference8x to 9x higher natural abundance for C60
ConditionsStandard arc-discharge / combustion synthesis

C60 is the most economically viable pristine fullerene for large-scale industrial use as a raw material or chemical feedstock.

Singlet Oxygen Quantum Yield
Class-level
Pristine C60 ΦΔ ≈ 1.0; water-soluble derivatives 0.15–0.2; polyhydroxylated ~0.06.
Functionalization may decrease ΦΔ by 24–94%.
Reported photophysical efficiency reduction.

Thermal Stability for Vacuum Deposition: C60 vs. Soluble Derivatives

In manufacturing environments that require solvent-free, dry processing, pristine C60 is the required precursor due to its exceptional thermal stability. C60 sublimes cleanly under vacuum at elevated temperatures without molecular degradation, allowing for the deposition of highly uniform, pure electron transport layers[1]. Soluble derivatives like PCBM contain organic ester side chains that are susceptible to thermal cleavage or degradation under similar high-vacuum evaporation conditions, altering the layer's electronic properties.

Evidence DimensionVacuum sublimation stability
Target Compound DataClean sublimation without degradation (C60)
Comparator Or BaselineSusceptible to side-chain thermal degradation (PCBM)
Quantified DifferenceC60 enables pure, defect-free vacuum-deposited thin films
ConditionsHigh-vacuum thermal evaporation

Facilities utilizing vacuum deposition tools must procure pristine C60 rather than PCBM to ensure stable, reproducible thin-film formation without organic contamination.

OPV Power Conversion Efficiency
Head-to-head
C70 device PCE 2.50% vs C60 1.54% (P3HT:fullerene, with pyrene additive).
C70 provides 62% relative PCE improvement.
Attributed to broader visible absorption.
Purity Specification
Reported
≥99.5% purity recommended; DSC criterion Tonset ≥ 258 K, ∆H ≥ 8 J/g.
Batch consistency verifiable via COA/DSC.
Impurities linked to earlier toxicity reports.

Vacuum-Deposited Electron Transport Layers in Perovskite Solar Cells

Directly downstream of its high thermal stability and high electron mobility (8 × 10^-2 cm2/V/s), C60 is the standard choice for dry-processed electron transport layers. It is specifically procured for tandem or inverted perovskite solar cells where solvent-based deposition would damage the underlying perovskite layer, relying on C60's clean vacuum sublimation[1].

Industrial Feedstock for Fullerene Derivative Synthesis

Driven by its 80-90% yield dominance in arc-discharge soot, pristine C60 is the primary bulk chemical feedstock procured for synthesizing solution-processable derivatives. Manufacturers purchase high-purity C60 to chemically attach functional groups, producing PC61BM or ICBA for the organic photovoltaics market [2].

Solid-State Lubricants and Polymer Composites

Leveraging its rigid, highly symmetrical spherical structure and cost-effective bulk availability compared to C70, C60 is procured as a nano-additive for specialized solid-state lubricants and advanced polymer composites. It provides structural reinforcement and thermal stability where functionalized fullerenes would thermally degrade [3].

Application Fit

Application
Selection Property
Validation Focus
Singlet oxygen generation research (PDT)
Near-unity ΦΔ benchmark
Verify ΦΔ against functionalized derivatives
Lipid peroxidation mechanism studies
Peroxyl radical scavenging profile
Confirm activity in ethyl oleate or similar models
Polymer stabilization (alkyl radical pathways)
Alkyl radical addition rate constant
Compare k(C70) vs k(C60) for cumyl radicals
Organic photovoltaic acceptor benchmarking
Baseline PCE and VOC reference
Evaluate LUMO level and device architecture trade-offs

XLogP3

16.4

Wikipedia

Buckminsterfullerene
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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